molecular formula C22H26N4OS B2497844 N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422532-41-0

N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2497844
CAS No.: 422532-41-0
M. Wt: 394.54
InChI Key: BYVAMTMKUFPIDN-UHFFFAOYSA-N
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Description

N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Phenylethylamino Group: The phenylethylamino group can be introduced through nucleophilic substitution reactions using appropriate amines and quinazoline intermediates.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using suitable thiolating agents.

    Formation of the Final Compound: The final step involves the acylation of the intermediate with butyl acetamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles under suitable reaction conditions, such as temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-2-3-14-23-20(27)16-28-22-25-19-12-8-7-11-18(19)21(26-22)24-15-13-17-9-5-4-6-10-17/h4-12H,2-3,13-16H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVAMTMKUFPIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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